molecular formula C21H18N2O2S B11222064 3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11222064
M. Wt: 362.4 g/mol
InChI Key: AQQVHLDKXDZQDC-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of furan and sulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan and sulfanyl substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The furan and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • **3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-QUINAZOLIN-4-ONE
  • **3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 3-[(FURAN-2-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and structural features. The presence of both furan and sulfanyl groups, along with the quinazolinone core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H18N2O2S/c1-15-7-2-3-8-16(15)14-26-21-22-19-11-5-4-10-18(19)20(24)23(21)13-17-9-6-12-25-17/h2-12H,13-14H2,1H3

InChI Key

AQQVHLDKXDZQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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